Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Description
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6) is a piperidine derivative with a benzyl group at position 1, a ketone at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol . The compound is typically stored under inert conditions (2–8°C) and is used in multicomponent reactions to synthesize heterocycles such as aminoazabicyclo[3.3.1]nonanones and hexahydropiperidines . Key hazards include skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZJQBQGFBFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275984 | |
| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41276-30-6 | |
| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Base Selection
Table 1: Impact of solvent and base on Step 1 efficiency
| Solvent | Base | Halobutyrate | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methanol | Na₂CO₃ | Bromo | 10 | 98.6 |
| Toluene | K₂CO₃ | Chloro | 8 | 99.1 |
| Ethanol | NaOH | Bromo | 12 | 98.5 |
Methanol with Na₂CO₃ provides optimal balance between reaction rate and yield.
Cyclization Efficiency
Table 2: Base performance in Step 2
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaOMe | Ethyl acetate | Reflux | 96.6 |
| NaOEt | THF | Reflux | 97.5 |
| KOtBu | Toluene | Reflux | 88.0* |
*Traditional method using tert-butoxide (KOtBu) shows lower yield due to side reactions.
Industrial Scalability and Process Economics
The patented method reduces production costs by:
-
Eliminating tert-butoxide bases ($$$ vs. $ for NaOMe).
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Shortening reaction time (12 hrs vs. 24 hrs in traditional methods).
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Minimizing waste through aqueous workup instead of multiple chromatographies.
Energy consumption: Reflux in methanol (65°C) requires 30% less energy than THF (66°C) or toluene (110°C).
Quality Control and Analytical Data
Purity Assessment
HPLC parameters:
Impurity profile:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity .
Comparison with Similar Compounds
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 1454-53-1)
- Structure : Hydrochloride salt of the parent compound.
- Molecular Weight : 297.78 g/mol (vs. 261.32 for free base) .
- Reactivity: Used in pyrimidinone synthesis with formamidine acetate (61.4% yield under reflux conditions) , whereas the free base achieves 100% yield in enol tautomer formation .
- Solubility : ~0.209 mg/mL in water, classified as "soluble" .
- Toxicity : Shares similar hazard profiles (H315, H319, H335) but with enhanced stability due to salt formation .
Mthis compound Hydrochloride (CAS 3939-1-3)
- Structure : Methyl ester analog; smaller ester group.
- Applications: Demonstrates divergent reactivity in organocascade reactions. For example, it forms enantioselective products with trans-crotonaldehyde (45% yield, 7.3:1 er) .
- Physicochemical Properties : Likely lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability .
Ethyl 1-Benzylpiperidine-4-carboxylate (CAS 24228-40-8)
Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate (CAS 39514-19-7)
Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6)
- Structure : Pyrrolidine ring (5-membered) instead of piperidine.
- Molecular Formula: C₁₄H₁₇NO₃.
- Ring Strain : Increased strain in the 5-membered ring may enhance reactivity in cycloadditions but reduce conformational flexibility .
Comparative Data Table
Key Research Findings
- Reactivity Differences: The 4-oxo group in this compound enables Michael addition-initiated cascades, unlike its 3-oxo or non-ketone analogs .
- Salt vs. Free Base : The hydrochloride salt (CAS 1454-53-1) offers improved stability but requires harsher reaction conditions (e.g., reflux with sodium methoxide) compared to the free base .
- Ester Group Impact: Methyl esters (e.g., CAS 3939-1-3) show lower yields in organocascades than ethyl esters, possibly due to steric or electronic effects .
Biological Activity
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (C15H19NO3) is an organic compound recognized for its diverse biological activities and significance in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by a piperidine ring with a benzyl group and an ethyl ester at the carboxylate position. Its unique structural features contribute to its reactivity and biological activity, making it a valuable compound in pharmaceutical research.
The compound's biological activity primarily revolves around its interactions with specific receptors and enzymes. Although the exact primary target is not well-documented, it is known to be involved in the synthesis of receptor agonists and antagonists, indicating potential roles in modulating neurotransmitter systems.
Biochemical Pathways
- Enzyme Interactions : this compound can act as an enzyme inhibitor or activator, influencing metabolic pathways.
- Cell Signaling : It may modulate cell signaling pathways, affecting gene expression and cellular metabolism.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antimycobacterial Activity
A study evaluated the synthesis of gemifloxacin derivatives from this compound. The derivatives demonstrated significant antimycobacterial activity with low toxicity profiles, suggesting potential therapeutic applications against resistant strains of MTB .
Case Study 2: Antibacterial Properties
Research focused on modifying the piperidine structure to enhance antibacterial properties against Gram-positive bacteria. The modifications led to compounds with improved lipophilicity and antimicrobial efficacy compared to existing treatments .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Metabolic Pathways : The compound is metabolized through various enzymatic reactions, influencing its bioavailability.
- Toxicological Profile : Preliminary studies indicate low toxicity; however, detailed toxicological assessments are necessary for clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, a key intermediate involves the reaction of 1-benzyl-4-piperidone with ethyl chloroformate under basic conditions (e.g., NaH in THF). Yield optimization requires careful control of stoichiometry, temperature (0–5°C for exothermic steps), and inert atmosphere to prevent hydrolysis of the ester group .
- Data : Hydrochloride salt derivatives (e.g., CAS 1454-53-1) are often isolated with ~95% purity after recrystallization from ethanol/water mixtures .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed. Key parameters include bond angles, torsion angles, and puckering coordinates (e.g., Cremer-Pople parameters for the piperidine ring) to quantify non-planar distortions .
- Data : The piperidine ring typically exhibits a chair or twisted-boat conformation, with the benzyl group occupying an equatorial position to minimize steric strain .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid combustion sources due to potential CO/NOx emissions during decomposition .
Advanced Research Questions
Q. How does this compound participate in chemodivergent multicomponent reactions?
- Methodology : In a Michael addition-initiated reaction with acrolein and amines, the compound acts as a nucleophile. The reaction pathway (bridged vs. fused polycycles) depends on the amine’s branching. For example:
- Branched amines (e.g., iso-butylamine): Form bridged aminoazabicyclo[3.3.1]nonanones via intramolecular cyclization.
- Linear amines (e.g., n-butylamine): Yield hexahydropiperidines through intermolecular aldol condensation.
- Conditions : 4 Å molecular sieves in refluxing toluene (110°C, 12–24 h) .
Q. What analytical techniques resolve contradictions in stereochemical outcomes during its reactions?
- Methodology : Combine NMR (e.g., - NOESY for spatial proximity) with computational modeling (DFT calculations for transition-state analysis). For example, unexpected diastereomer ratios in cycloadditions may arise from competing chair vs. boat transition states, which are distinguishable via NMR chemical shifts of the carbonyl group .
Q. How do electronic effects of substituents on the benzyl group influence reactivity in catalytic hydrogenation?
- Methodology : Substituent effects (e.g., electron-withdrawing -NO vs. electron-donating -OCH) are studied using kinetic monitoring (HPLC or in-situ IR) under H (1–3 atm) with Pd/C catalysts. Hammett plots correlate σ values with reaction rates, revealing that electron-deficient benzyl groups accelerate hydrogenolysis of the N-benzyl bond by stabilizing the transition state .
Q. What strategies mitigate racemization during enantioselective synthesis of derivatives?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes). For instance, kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., CAL-B in phosphate buffer, pH 7) achieves >90% ee by selectively hydrolyzing one enantiomer .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and low temperatures to preserve ester functionality .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via X-ray or vibrational circular dichroism (VCD) .
- Safety : Monitor thermal stability using DSC/TGA, as decomposition onset occurs at ~180°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
